molecular formula C20H21N3O4 B2369418 N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 2034596-92-2

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2369418
CAS RN: 2034596-92-2
M. Wt: 367.405
InChI Key: AYDFIUNKLJTHSS-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, also known as HIOC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Cyclic Hydroxamic Acids and Lactams : Research on similar compounds has led to the development of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, showcasing the diverse chemical reactions and potential biological applications of complex molecules related to N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide (H. Hartenstein & D. Sicker, 1993).

  • Chiral Recognition in Melatonin Receptor Ligands : Studies on N-anilinoethylamides, which share structural features with N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, have shown chiral recognition and binding affinity to melatonin receptors, highlighting the importance of molecular conformation in receptor binding and potential therapeutic applications (Gian Marco Elisi et al., 2020).

Pharmacological Evaluation

  • Antiviral Activity of Pyrimidine Derivatives : Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which resemble the structure of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, has revealed antiviral activity, particularly against retroviruses. This suggests potential therapeutic applications for similar compounds in treating viral infections (D. Hocková et al., 2003).

Potential Therapeutic Applications

  • Sulfonamide and Tertiary Amine in Pd(II)-Catalyzed Diamination : The study of Pd(II)-catalyzed oxidative double cyclization, leading to indolobenzothiazine S,S-dioxides, illustrates the complex reactions possible with molecules similar to N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide. This research highlights the potential for developing novel therapeutic agents through complex chemical synthesis (Tu M. Ha et al., 2015).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-23-10-9-13-11-14(7-8-16(13)23)17(24)12-21-19(25)20(26)22-15-5-3-4-6-18(15)27-2/h3-11,17,24H,12H2,1-2H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDFIUNKLJTHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

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